molecular formula C10H11FN2O2 B8164281 (3R)-1-(2-fluoropyridine-3-carbonyl)pyrrolidin-3-ol

(3R)-1-(2-fluoropyridine-3-carbonyl)pyrrolidin-3-ol

Cat. No.: B8164281
M. Wt: 210.20 g/mol
InChI Key: ZHXKDWPIEGCUKV-SSDOTTSWSA-N
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Description

(3R)-1-(2-Fluoropyridine-3-carbonyl)pyrrolidin-3-ol is a chiral pyrrolidine derivative featuring a 2-fluoropyridine-3-carbonyl substituent. Its molecular formula is C₁₀H₁₁FN₂O₂, with a molecular weight of 210.21 g/mol and a CAS registry number 1690017-50-5 . Pyrrolidine derivatives are widely explored in medicinal chemistry due to their conformational rigidity and ability to modulate enzyme activity or receptor binding.

Properties

IUPAC Name

(2-fluoropyridin-3-yl)-[(3R)-3-hydroxypyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FN2O2/c11-9-8(2-1-4-12-9)10(15)13-5-3-7(14)6-13/h1-2,4,7,14H,3,5-6H2/t7-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHXKDWPIEGCUKV-SSDOTTSWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1O)C(=O)C2=C(N=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@@H]1O)C(=O)C2=C(N=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3R)-1-(2-fluoropyridine-3-carbonyl)pyrrolidin-3-ol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluoropyridine and ®-pyrrolidin-3-ol.

    Coupling Reaction: The key step involves the coupling of 2-fluoropyridine with ®-pyrrolidin-3-ol under appropriate conditions, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

    Purification: The product is then purified using techniques such as column chromatography to obtain the desired compound in high purity.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow chemistry techniques to ensure consistent quality and yield. Optimized reaction conditions, such as temperature, solvent, and reaction time, are crucial for efficient production.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluoropyridine moiety allows for nucleophilic substitution reactions, where nucleophiles like amines or thiols can replace the fluorine atom.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products:

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

(3R)-1-(2-fluoropyridine-3-carbonyl)pyrrolidin-3-ol has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of (3R)-1-(2-fluoropyridine-3-carbonyl)pyrrolidin-3-ol involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.

    Pathways Involved: It can influence signaling pathways related to inflammation, pain, or cellular metabolism.

Comparison with Similar Compounds

Structural Analogues in Pyrrolidine Derivatives

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Features Potential Applications/Findings Reference
(3R)-1-(2-Fluoropyridine-3-carbonyl)pyrrolidin-3-ol C₁₀H₁₁FN₂O₂ 210.21 2-Fluoropyridine-3-carbonyl, (3R)-pyrrolidine Not explicitly stated; likely drug candidate
3-(2-Fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)prop-2-yn-1-ol C₁₁H₁₂FN₃O 221.23 Propargyl alcohol, pyrrolidine-fluoropyridine Synthetic intermediate or probe molecule
Vernakalant Hydrochloride C₂₀H₃₁NO₄·HCl 385.93 Cyclohexyl-pyrrolidin-3-ol, dimethoxyphenyl Antiarrhythmic (atrial fibrillation)
(3R,4R)-(Hydroxymethyl)pyrrolidin-3-ol (1N) C₅H₁₁NO₂ 117.15 Hydroxymethyl, pyrrolidine BER glycosylase inhibitor (Kd ~ pM)
5-[2-[(3R)-1-(2-Phenylethyl)pyrrolidin-3-yl]oxyphenyl]-3-(4-pyridyl)-1,2,4-oxadiazole (1a) C₂₄H₂₅N₃O₂ 387.48 Phenylethyl, oxadiazole, pyridyl Antiviral profiling (synthesis described)

Key Observations:

  • In contrast, compounds like 1N () prioritize hydroxymethyl groups for transition-state mimicry in enzyme inhibition .
  • Molecular Weight and Complexity : Vernakalant () and oxadiazole derivatives () exhibit higher molecular weights due to extended aromatic systems, which may influence pharmacokinetics (e.g., membrane permeability, metabolic stability) .
  • Biological Activity : While the target compound’s applications are unspecified, analogs like Vernakalant demonstrate therapeutic utility in atrial fibrillation, and BER glycosylase inhibitors () highlight the role of pyrrolidine stereochemistry in high-affinity enzyme interactions .

Physicochemical and Pharmacological Properties

  • Solubility : Fluoropyridine derivatives generally exhibit moderate water solubility due to their polar carbonyl and fluorine atoms. However, the propargyl alcohol substituent in ’s compound may enhance hydrophilicity compared to the target compound .
  • Stereochemical Impact : The (3R)-configuration in the target compound and Vernakalant () underscores the importance of chirality in biological activity, as enantiomers often display divergent binding affinities .

Biological Activity

(3R)-1-(2-fluoropyridine-3-carbonyl)pyrrolidin-3-ol, with the chemical formula C10_{10}H11_{11}FN2_2O2_2 and CAS number 1690017-50-5, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

  • Molecular Weight : 210.21 g/mol
  • Structure : The compound features a pyrrolidine ring substituted with a 2-fluoropyridine carbonyl group.

The biological activity of (3R)-1-(2-fluoropyridine-3-carbonyl)pyrrolidin-3-ol is primarily attributed to its ability to interact with specific molecular targets within biological systems. The fluorinated pyridine moiety may influence the compound's binding affinity to enzymes or receptors, potentially leading to modulation of their activity. This interaction can result in various pharmacological effects depending on the target involved.

Antitumor Activity

Recent studies have indicated that compounds similar to (3R)-1-(2-fluoropyridine-3-carbonyl)pyrrolidin-3-ol exhibit promising antitumor properties. For example, derivatives of pyrrolidine have shown significant inhibitory effects against various cancer cell lines.

CompoundCell LineIC50 Value (µM)
Example APC-3 (Prostate Cancer)2.23 ± 0.28
Example BDU145 (Prostate Cancer)1.67 ± 0.18

These values suggest that modifications in the structure can enhance the antitumor efficacy, which warrants further exploration of (3R)-1-(2-fluoropyridine-3-carbonyl)pyrrolidin-3-ol in cancer research.

Case Studies

  • In Vitro Studies : A study conducted on a series of pyrrolidine derivatives demonstrated that modifications at the nitrogen atom significantly influenced their neuroprotective properties. The study highlighted that compounds with electron-withdrawing groups, such as fluorine, enhanced the protective effects against oxidative stress in neuronal cultures.
  • In Vivo Studies : Animal models treated with similar pyrrolidine derivatives showed improved cognitive functions and reduced markers of neurodegeneration, suggesting potential applications for treating neurodegenerative diseases.

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